molecular formula C10H13BrClNO B2957165 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2411640-34-9

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

カタログ番号: B2957165
CAS番号: 2411640-34-9
分子量: 278.57
InChIキー: DUSBODFYCJJZET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1220694-87-0) is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.115 g/mol . This compound features a bicyclic tetrahydroisoquinoline scaffold substituted with a bromine atom at the 8-position and a methoxy group at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Synthetic routes for this compound are well-documented, with six articles guiding its preparation via methods such as Pictet-Spengler cyclization or Bischler-Napieralski reactions .

特性

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUCRXAPOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

作用機序

類似化合物との比較

Key Insights :

  • Bromine Position : Moving bromine from the 8- to 6-position (as in 6-bromo-THIQ HCl) alters steric interactions and receptor binding .
  • Methoxy vs.
  • Trifluoromethyl Impact : The CF₃ group in 6-(trifluoromethyl)-THIQ HCl increases lipophilicity and metabolic stability but may reduce solubility .

Physicochemical Properties

Property Target Compound 8-Bromo-6-fluoro-THIQ HCl 6-(Trifluoromethyl)-THIQ HCl
Molecular Weight 242.115 230.06 259.67
LogP (Predicted) ~2.1 ~1.8 ~2.9
Water Solubility Moderate (HCl salt) High (HCl salt) Low (HCl salt)
Hydrogen Bond Acceptors 2 (O, N) 2 (F, N) 2 (F₃C, N)

Analysis :

  • The methoxy group in the target compound increases LogP compared to the fluoro analog, suggesting better membrane permeability .
  • The trifluoromethyl derivative’s higher molecular weight and LogP may limit bioavailability despite enhanced stability .

Antitumor Potential

  • 6,7-Dimethoxy-THIQ Derivatives : Exhibit significant toxicity (e.g., LD₅₀ = 280 mg/kg for 6,7-dimethoxy-1-phenyl-THIQ HCl) .
  • Target Compound : The bromine and methoxy groups may enhance DNA intercalation or kinase inhibition, though specific activity data is pending .

生物活性

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1220694-87-0) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12BrNO
  • Molecular Weight : 242.11 g/mol
  • IUPAC Name : 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Purity : Typically ≥ 95% .

The biological activity of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and angiogenesis.
  • Receptor Modulation : It may modulate receptors associated with neurodegenerative diseases and inflammation.
  • Cell Cycle Regulation : Studies indicate that it can affect cell cycle progression in cancer cells by inducing apoptosis .

Anticancer Activity

Research indicates that THIQ derivatives exhibit significant anticancer properties. A study involving various THIQ compounds demonstrated that those with specific substitutions showed potent activity against KRas-driven colon cancer cell lines. For instance:

  • IC50 Values : Compounds similar to 8-Bromo-6-methoxy exhibited IC50 values ranging from 0.9 μM to 10.7 μM against different colon cancer cell lines .

Anti-Angiogenesis

8-Bromo-6-methoxy derivatives have shown promise in inhibiting angiogenesis:

  • Case Study : In a study assessing antiangiogenic activity, compounds were tested for their ability to reduce the angiotube area at concentrations up to 10 μM. Notably, some THIQs demonstrated over 50% inhibition at this concentration .

Neuroprotective Effects

The neuroprotective properties of THIQs have been explored in various models:

  • A review highlighted their potential in treating neurodegenerative disorders through mechanisms such as reducing oxidative stress and modulating neuroinflammatory pathways .

Data Table: Biological Activity Summary

Activity TypeObservationsIC50 Values (μM)Reference
AnticancerInhibition of KRas in colon cancer0.9 - 10.7
Anti-AngiogenesisReduction of angiotube area≤ 10
NeuroprotectionModulation of oxidative stressN/A

Q & A

[Basic] What are the established synthetic protocols for preparing 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do substituent positions influence reaction conditions?

Methodological Answer:
Synthesis begins with the tetrahydroisoquinoline core. Methoxylation at position 6 is achieved using methyl iodide in alkaline conditions (e.g., KOH/EtOH). Bromination at position 8 employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize di-bromination. The hydrochloride salt forms via HCl gas treatment in diethyl ether. Substituent positions dictate regioselectivity: the electron-donating methoxy group directs bromination to the para position. Purification involves recrystallization (ethanol/water, 3:1 v/v) or silica gel chromatography (CH2Cl2/MeOH 95:5) .

[Advanced] How can researchers address discrepancies in reported ¹H NMR chemical shift values for 8-Bromo-6-methoxy-tetrahydroisoquinoline derivatives across studies?

Methodological Answer:
Standardize conditions: use deuterated DMSO at 25°C with tetramethylsilane (TMS) as an internal reference. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare shifts with structurally analogous compounds (e.g., 6-Bromo-7-methoxy derivatives in , δ 7.82 for aromatic protons). Validate assignments using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict chemical environments .

[Basic] What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • HRMS (ESI+): Confirm [M+H]+ at m/z 274.0231 (C10H11BrNO•HCl).
  • ¹H NMR (400 MHz, DMSO-d6): Key signals include δ 3.20 (tetrahydro ring), 3.85 (OCH3), and 4.50 (CH2N) .
  • HPLC: Use a C18 column with gradient elution (0.1% TFA in H2O/MeCN, 95:5 → 50:50 over 20 min) at 254 nm. Compare retention times with reference standards .

[Advanced] What strategies mitigate di-bromination byproducts during synthesis?

Methodological Answer:

  • Use 1.05 eq NBS at -10°C in anhydrous DCM to suppress radical side reactions.
  • Introduce a transient acetyl protecting group at position 5 before bromination, followed by deprotection (K2CO3/MeOH).
  • Monitor via LC-MS (Agilent 6120 Quadrupole) to detect dibrominated impurities (m/z 352.9387) .

[Basic] How to design crystallization protocols for X-ray diffraction studies?

Methodological Answer:

Dissolve crude product in hot ethanol (60°C).

Precipitate via dropwise addition to chilled diethyl ether (0°C, 1:10 ratio).

Seed with microcrystals from slow evaporation (MeCN/H2O 8:2).

Refine using single-crystal XRD (Mo Kα radiation, λ = 0.71073 Å) and compare unit cell parameters with analogs (e.g., : a = 8.542 Å, b = 10.321 Å) .

[Advanced] What computational approaches predict biological activity against neurological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) with dopamine D2 receptor (PDB ID: 6CM4).

MD simulations (GROMACS, 100 ns) to assess ligand-receptor stability.

QSAR modeling using Dragon descriptors (MW, LogP).

Validate via calcium flux assays in HEK293 cells expressing D2 receptors, referencing IC50 values from analogs (e.g., 12 nM in ) .

[Basic] What are standard protocols for pH-dependent stability assessment?

Methodological Answer:

  • Prepare solutions in pH 1.2 (HCl), 6.8 (phosphate), and 7.4 (PBS) buffers.
  • Incubate at 40°C/75% RH (ICH Q1A guidelines).
  • Analyze degradation via HPLC (Agilent 1260 Infinity II) at λ = 280 nm.
  • Apply Arrhenius kinetics to predict shelf-life at 25°C, referencing ’s stability profiles .

[Advanced] How to use isotope-labeled analogs for metabolic pathway studies?

Methodological Answer:

  • Synthesize deuterated analogs (CD3-methoxy) via Pd-catalyzed H/D exchange.
  • Track metabolites using LC-MS/MS (Sciex TripleTOF 5600+) with MRM:
    • Phase I: Monitor m/z shifts (+3 for CD3).
    • Phase II: Detect glucuronide adducts (m/z +176).
  • Compare metabolic profiles via PCA, referencing isotopic synthesis in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。